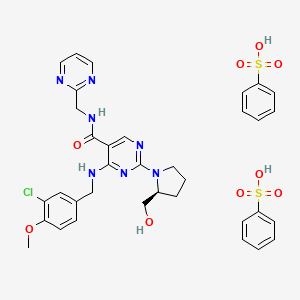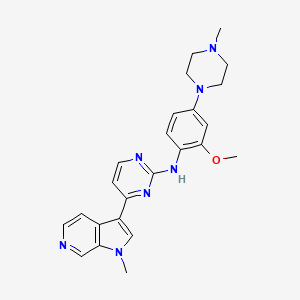![molecular formula C23H21ClFN7O4 B605780 (1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate CAS No. 1201686-72-7](/img/structure/B605780.png)
(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate
Overview
Description
AZD-8165 is a compound developed as a clinical candidate from a novel series of neutral thrombin inhibitors. It has been investigated for its potential use in the treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and prevention of stroke in patients with atrial fibrillation . AZD-8165 is a propionate prodrug that has shown promising results in preclinical and early clinical trials .
Preparation Methods
The synthesis of AZD-8165 involves a series of chemical reactions starting from basic organic compounds. The synthetic route includes the formation of a phenyltetrazole skeleton, which consists of a tetrazole bound to a phenyl group Industrial production methods for AZD-8165 would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
AZD-8165 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it serves as a model compound for studying thrombin inhibition and the development of new anticoagulant drugs . In biology, AZD-8165 is used to investigate the molecular mechanisms of thrombin inhibition and its effects on blood coagulation pathways . In medicine, AZD-8165 has shown potential as a therapeutic agent for the treatment of thrombotic disorders, with ongoing clinical trials evaluating its safety and efficacy . Additionally, AZD-8165 may have applications in the pharmaceutical industry for the development of new anticoagulant therapies .
Mechanism of Action
AZD-8165 exerts its effects by inhibiting thrombin, a key enzyme involved in the blood coagulation process . Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms the basis of blood clots. By inhibiting thrombin, AZD-8165 prevents the formation of blood clots and reduces the risk of thrombotic events . The molecular targets of AZD-8165 include the active site of thrombin, where it binds and blocks the enzyme’s activity . This inhibition disrupts the coagulation cascade and prevents the formation of clots .
Comparison with Similar Compounds
Similar compounds in this class include ximelagatran and dabigatran etexilate, which are also thrombin inhibitors . AZD-8165 has unique properties that distinguish it from these compounds. For example, AZD-8165 has been designed to have improved bioavailability and reduced side effects compared to earlier thrombin inhibitors . Additionally, AZD-8165 has shown promising results in clinical trials, demonstrating its potential as a safe and effective anticoagulant .
References
Properties
CAS No. |
1201686-72-7 |
|---|---|
Molecular Formula |
C23H21ClFN7O4 |
Molecular Weight |
513.9 g/mol |
IUPAC Name |
[(1R)-2-[(3S)-3-[[5-chloro-2-(tetrazol-1-yl)phenyl]methylcarbamoyl]-3,4-dihydropyrazol-2-yl]-1-(4-fluorophenyl)-2-oxoethyl] propanoate |
InChI |
InChI=1S/C23H21ClFN7O4/c1-2-20(33)36-21(14-3-6-17(25)7-4-14)23(35)32-19(9-10-28-32)22(34)26-12-15-11-16(24)5-8-18(15)31-13-27-29-30-31/h3-8,10-11,13,19,21H,2,9,12H2,1H3,(H,26,34)/t19-,21+/m0/s1 |
InChI Key |
YUHNXUAATAMVKD-PZJWPPBQSA-N |
SMILES |
CCC(O[C@H](C1=CC=C(F)C=C1)C(N2N=CC[C@H]2C(NCC3=CC(Cl)=CC=C3N4N=NN=C4)=O)=O)=O |
Isomeric SMILES |
CCC(=O)O[C@H](C1=CC=C(C=C1)F)C(=O)N2[C@@H](CC=N2)C(=O)NCC3=C(C=CC(=C3)Cl)N4C=NN=N4 |
Canonical SMILES |
CCC(=O)OC(C1=CC=C(C=C1)F)C(=O)N2C(CC=N2)C(=O)NCC3=C(C=CC(=C3)Cl)N4C=NN=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD8165; AZD 8165; AZD-8165. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)






![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)

